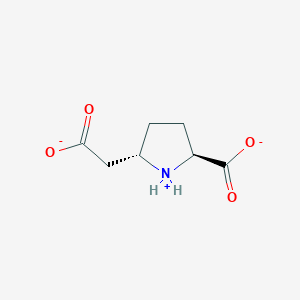
(5S)-5-(carboxymethyl)-L-proline(1-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5S)-5-(carboxymethyl)-L-proline(1-) is an alpha-amino-acid anion that is the conjugate base of (2S,5S)-5-carboxymethylproline, obtained by deprotonation of the two carboxy groups and protonation of the endocyclic amino group. It is a conjugate base of a (5S)-5-(carboxymethyl)-L-proline.
Applications De Recherche Scientifique
Chemical Properties and Structure
(5S)-5-(carboxymethyl)-L-proline(1-) is characterized by the following attributes:
- Molecular Formula : C₇H₁₁N₁O₄
- Molecular Weight : Approximately 173.17 g/mol
- Structure : It features a pyrrolidine ring with carboxymethyl and carboxylic acid functional groups, contributing to its reactivity and biological interactions .
Antibiotic Biosynthesis
One of the most significant applications of (5S)-5-(carboxymethyl)-L-proline(1-) is its role as a precursor in the biosynthesis of carbapenem antibiotics. These antibiotics are critical for treating infections caused by resistant bacteria. The compound is synthesized enzymatically from malonyl-CoA and L-glutamate semialdehyde through the action of the enzyme carboxymethylproline synthase (CarB) . Understanding this biosynthetic pathway can lead to enhanced production methods for these vital drugs.
Anticancer Research
Research indicates that derivatives of (5S)-5-(carboxymethyl)-L-proline(1-) may exhibit anticancer properties. Studies have explored its potential as a building block in the synthesis of novel anthracene derivatives, which have shown promise as anti-cancer agents . The structural modifications involving this compound can enhance the efficacy of these derivatives against various cancer cell lines.
Role in Metabolic Pathways
(5S)-5-(carboxymethyl)-L-proline(1-) plays a crucial role in several metabolic pathways. It acts as a metabolite involved in amino acid metabolism and can participate in various biochemical reactions due to its carboxylic acid groups. This includes potential esterification or amidation reactions under specific conditions, making it valuable for synthetic organic chemistry applications .
Osmoregulation in Plants
In plant biology, proline accumulation, including (5S)-5-(carboxymethyl)-L-proline(1-), is associated with osmotic stress responses. The enzyme delta 1-pyrroline-5-carboxylate synthetase (P5CS) catalyzes the initial steps of proline biosynthesis, which helps plants adapt to environmental stressors such as salinity and drought . This highlights the compound's significance in agricultural biotechnology, particularly in developing stress-resistant crop varieties.
Data Table: Comparison of Structural Features
| Compound | Structure Similarity | Unique Features |
|---|---|---|
| Proline | Basic pyrrolidine structure | Natural amino acid involved in protein synthesis |
| 5-Carboxylic Proline | Similar carboxyl group | Lacks the carboxymethyl group |
| L-Glutamate | Contains an amino group | Precursor to many amino acids and neurotransmitters |
| Carbapenem Antibiotics | Derived from (5S)-5-carboxymethyl-L-proline(1-) | Broad-spectrum antibiotics with β-lactam structure |
Case Study 1: Antibiotic Production Optimization
A study conducted on optimizing the biosynthetic pathway for carbapenem antibiotics demonstrated that enhancing the activity of CarB could significantly increase yields of (5S)-5-(carboxymethyl)-L-proline(1-), thereby improving antibiotic production efficiency. This research underscores the potential for metabolic engineering approaches to enhance pharmaceutical manufacturing processes.
Case Study 2: Plant Stress Response Mechanisms
Research involving Vigna aconitifolia revealed that the expression levels of P5CS are significantly upregulated under salt stress conditions, leading to increased proline accumulation, including (5S)-5-(carboxymethyl)-L-proline(1-). This finding suggests that manipulating these pathways could lead to improved crop resilience against abiotic stresses .
Propriétés
Formule moléculaire |
C7H10NO4- |
|---|---|
Poids moléculaire |
172.16 g/mol |
Nom IUPAC |
(2S,5S)-5-(carboxylatomethyl)pyrrolidin-1-ium-2-carboxylate |
InChI |
InChI=1S/C7H11NO4/c9-6(10)3-4-1-2-5(8-4)7(11)12/h4-5,8H,1-3H2,(H,9,10)(H,11,12)/p-1/t4-,5-/m0/s1 |
Clé InChI |
LIZWYFXJOOUDNV-WHFBIAKZSA-M |
SMILES isomérique |
C1C[C@H]([NH2+][C@@H]1CC(=O)[O-])C(=O)[O-] |
SMILES canonique |
C1CC([NH2+]C1CC(=O)[O-])C(=O)[O-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















